molecular formula C3H3FO2 B14238995 3-Hydroxyprop-2-enoyl fluoride CAS No. 345312-11-0

3-Hydroxyprop-2-enoyl fluoride

Cat. No.: B14238995
CAS No.: 345312-11-0
M. Wt: 90.05 g/mol
InChI Key: NBLPKHREBCOIGG-UHFFFAOYSA-N
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Description

3-Hydroxyprop-2-enoyl fluoride is a chemical compound with the molecular formula C3H3FO2 It is characterized by the presence of a hydroxyl group (-OH) and a fluorine atom attached to a prop-2-enoyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyprop-2-enoyl fluoride typically involves the fluorination of 3-hydroxyprop-2-enoyl chloride using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyprop-2-enoyl fluoride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form 3-fluoropropanol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluorine atom under mild conditions.

Major Products:

    Oxidation: Formation of 3-fluoroprop-2-enal or 3-fluoroprop-2-enoic acid.

    Reduction: Formation of 3-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxyprop-2-enoyl fluoride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxyprop-2-enoyl fluoride involves its reactivity with various biological and chemical targets. The fluorine atom’s high electronegativity influences the compound’s reactivity, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biological molecules.

Comparison with Similar Compounds

    3-Hydroxyprop-2-enoyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    3-Fluoroprop-2-enal: An aldehyde derivative with a fluorine atom.

    3-Fluoropropanol: A reduced form with a hydroxyl group and fluorine atom.

Uniqueness: 3-Hydroxyprop-2-enoyl fluoride is unique due to the combination of a hydroxyl group and a fluorine atom on the same molecule. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

345312-11-0

Molecular Formula

C3H3FO2

Molecular Weight

90.05 g/mol

IUPAC Name

3-hydroxyprop-2-enoyl fluoride

InChI

InChI=1S/C3H3FO2/c4-3(6)1-2-5/h1-2,5H

InChI Key

NBLPKHREBCOIGG-UHFFFAOYSA-N

Canonical SMILES

C(=CO)C(=O)F

Origin of Product

United States

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